molecular formula C18H14N2O5 B2471598 methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate CAS No. 1327183-50-5

methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate

Cat. No. B2471598
CAS RN: 1327183-50-5
M. Wt: 338.319
InChI Key: VTYKSASBTSTKJZ-JZJYNLBNSA-N
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Description

This compound is a derivative of benzoic acid, which is a common structure in medicinal chemistry due to its bioactive properties . The presence of the carbamoyl and hydroxy groups could potentially contribute to its reactivity and biological activity.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the chromen-2-ylidene ring, the introduction of the carbamoyl and hydroxy groups, and the final formation of the benzoate ester .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromen-2-ylidene ring, a carbamoyl group, a hydroxy group, and a benzoate ester .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbamoyl and hydroxy groups, as well as the chromen-2-ylidene ring and the benzoate ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbamoyl and hydroxy groups could contribute to its solubility, while the chromen-2-ylidene ring and the benzoate ester could influence its stability and reactivity .

properties

IUPAC Name

methyl 4-[(3-carbamoyl-7-hydroxychromen-2-ylidene)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-24-18(23)10-2-5-12(6-3-10)20-17-14(16(19)22)8-11-4-7-13(21)9-15(11)25-17/h2-9,21H,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYKSASBTSTKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate

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